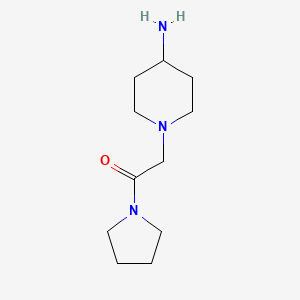

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

CAS No.: 926187-03-3

Cat. No.: VC4408532

Molecular Formula: C11H21N3O

Molecular Weight: 211.309

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926187-03-3 |

|---|---|

| Molecular Formula | C11H21N3O |

| Molecular Weight | 211.309 |

| IUPAC Name | 2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone |

| Standard InChI | InChI=1S/C11H21N3O/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14/h10H,1-9,12H2 |

| Standard InChI Key | FSDCCFFIOYIWNZ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)CN2CCC(CC2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound consists of:

-

A 4-aminopiperidine moiety linked via an ethanone bridge to a pyrrolidine ring .

-

Key functional groups include secondary and tertiary amines, a ketone, and heterocyclic aromatic systems .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 211.30 g/mol | |

| Appearance | Oil (free base) | |

| Storage Conditions | Room temperature | |

| SMILES | C1CCN(C1)C(=O)CN2CCC(CC2)N |

Synthesis and Chemical Reactivity

Synthetic Routes

-

Alkylation/Amination: The compound is synthesized via nucleophilic substitution between 4-aminopiperidine and a pyrrolidine-containing alkyl halide.

-

Multi-step Functionalization: Advanced derivatives are prepared using Suzuki-Miyaura coupling and reductive amination, as seen in related triazine-based PI3K inhibitors .

Example Reaction Scheme (Adapted from ):

-

Intermediate Formation:

-

Suzuki Coupling:

Reactivity Profile

-

Amine Alkylation: The primary amine on the piperidine ring participates in alkylation and acylation reactions.

-

Ketone Reduction: The ethanone group can be reduced to a secondary alcohol under catalytic hydrogenation.

Biological Activity and Pharmacological Applications

Antiproliferative Effects

Derivatives of this scaffold exhibit potent activity against PI3K/mTOR pathways. For example, compound B19 (a structurally related acylpiperidine-triazine derivative) showed IC values of 0.79 µM (HCT-116) and 1.55 µM (MCF-7) .

Table 2: Antiproliferative Activity of Selected Analogues

| Compound | R | R | IC (HCT-116, µM) | IC (MCF-7, µM) |

|---|---|---|---|---|

| B18 | Cyclopropyl | Acylpiperidine | 0.68 ± 0.01 | 1.58 ± 0.12 |

| B19 | Cyclopropyl | Acylpiperidine | 0.79 ± 0.03 | 1.55 ± 0.15 |

| VS-5584 | – | – | 0.60 ± 0.12 | 1.06 ± 0.10 |

Kinase Inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume